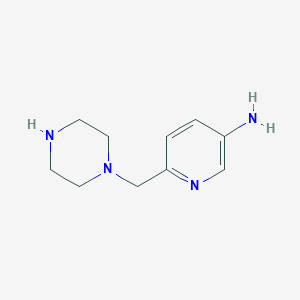
6-(1-Piperazinylmethyl)-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Piperazinylmethyl)-3-pyridinamine is a heterocyclic compound that features a piperazine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperazine and pyridine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinylmethyl)-3-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinamine and piperazine.
Formation of the Methylene Bridge: The methylene bridge is introduced by reacting 3-pyridinamine with formaldehyde in the presence of a base to form the intermediate 6-(hydroxymethyl)-3-pyridinamine.
Substitution Reaction: The intermediate is then reacted with piperazine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(1-Piperazinylmethyl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the piperazine or pyridine rings.
科学的研究の応用
6-(1-Piperazinylmethyl)-3-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-(1-Piperazinylmethyl)-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which feature the pyridine ring.
Uniqueness
6-(1-Piperazinylmethyl)-3-pyridinamine is unique due to the combination of the piperazine and pyridine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Additionally, the methylene bridge provides flexibility in the molecule, potentially enhancing its binding properties.
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
6-(piperazin-1-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N4/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8,11H2 |
InChIキー |
PUCKMVDXHCJGDB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















